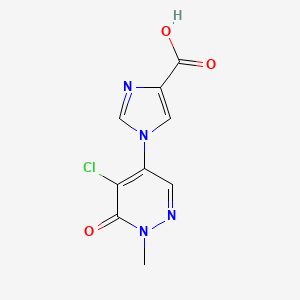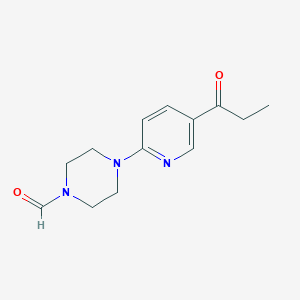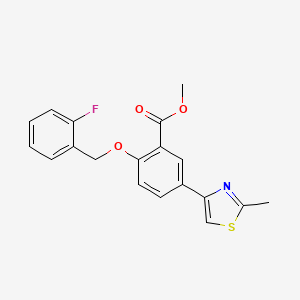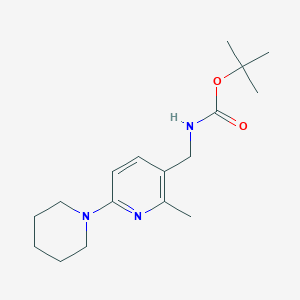
2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrimidine ring substituted with a propylpiperazine moiety and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-propylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-propylpiperazine reacts with 2-chloropyrimidine-5-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR. The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carbonitrile: Similar structure with a phenyl group instead of a propyl group.
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbonitrile: Similar structure with a methyl group instead of a propyl group.
Uniqueness
2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
2-(4-propylpiperazin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H17N5/c1-2-3-16-4-6-17(7-5-16)12-14-9-11(8-13)10-15-12/h9-10H,2-7H2,1H3 |
InChI Key |
IDGFPFZWZJJTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)



